

Initial Studies on the Biological Activity of MYF-01-37: A Technical Guide

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Compound of Interest

Compound Name: MYF-01-37

Cat. No.: B10822774

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This technical guide provides an in-depth overview of the initial biological studies of **MYF-01-37**, a novel covalent inhibitor of the TEAD family of transcription factors. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action and experimental evaluation of this compound.

Introduction

MYF-01-37 has been identified as a covalent inhibitor that targets the transcriptional enhanced associate domain (TEAD) proteins.^{[1][2][3]} It functions by covalently binding to a conserved cysteine residue (Cys380 in TEAD2), which is located in the palmitate binding pocket.^{[1][2][4]}^[5] This action disrupts the crucial interaction between TEAD and its co-activator, Yes-associated protein (YAP), leading to the modulation of gene expression regulated by the Hippo signaling pathway.^[1] The Hippo pathway is a critical regulator of cell growth, proliferation, and organ size, and its dysregulation is implicated in various cancers.^{[6][7]} **MYF-01-37** was discovered through a covalent fragment library screening.^{[5][8]} While it has shown utility in research, particularly in blunting transcriptional adaptation in mutant EGFR-dependent non-small-cell lung cancer (NSCLC) cells, it is considered a suboptimal chemical probe due to the need for micromolar concentrations in cellular assays and poor pharmacokinetic properties.^[5]^[8]

Quantitative Data Summary

The following tables summarize the quantitative data from the initial studies on **MYF-01-37**.

Table 1: In Vitro Potency of **MYF-01-37**

Assay Type	Cell Line	Parameter	Value	Reference
TEAD mCherry Reporter Assay	PC-9	IC50	~ 5 μ M	[9]
Gel-Based TEAD2 Palmitoylation Inhibition Assay	-	IC50	> 50 μ M	[9]

Table 2: Cellular Activity of **MYF-01-37**

Experiment	Cell Line(s)	Concentration	Duration	Observed Effect	Reference
Inhibition of YAP/TEAD Interaction	HEK 293T	10 μ M	24 hours	Inhibition of direct YAP/TEAD interaction.	[1][4]
Reduction of Target Gene Expression	PC-9	10 μ M	24 hours	Reduction in the expression of the canonical YAP target gene, CTGF.	[1][4]
Cell Viability Assay	EGFR-mutant NSCLC cell lines	0.1, 1, 10, 100 μ M	-	Minimal impact on cell viability.	[1][4]
Dormant Cell Reduction (in combination with OT*)	-	10 μ M	10 days	Dramatic decrease in dormant cells compared to OT alone.	[1][4]

*OT: Combination of osimertinib and trametinib.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies are provided below.

This assay confirms the binding of **MYF-01-37** to TEAD in a cellular context.[\[2\]](#)

- Cell Treatment: PC9 cells are treated with the test compounds at the indicated doses (e.g., 1 μ M and 10 μ M) for 6 hours.[\[2\]](#)
- Lysate Preparation: Total cell lysates are prepared using a pulldown buffer.[\[2\]](#)
- Pull-Down:
 - 1 mg of total protein is combined with 1 μ M of biotinylated **MYF-01-37**.[\[2\]](#)
 - The mixture is rotated at 4°C for 6 hours, followed by 1 hour at room temperature.[\[2\]](#)
 - 30 μ L of a 50% slurry of streptavidin agarose resin is added, and the samples are rotated for another 2 hours at 4°C.[\[2\]](#)
- Washing and Elution:
 - The resin is washed three times with the pulldown buffer.[\[2\]](#)
 - TEAD proteins are released from the resin by boiling for 10 minutes in 2x gel loading buffer.[\[2\]](#)
- Analysis: The released proteins are resolved by Western blotting. 25 mg of total protein is used as a loading control.[\[2\]](#)

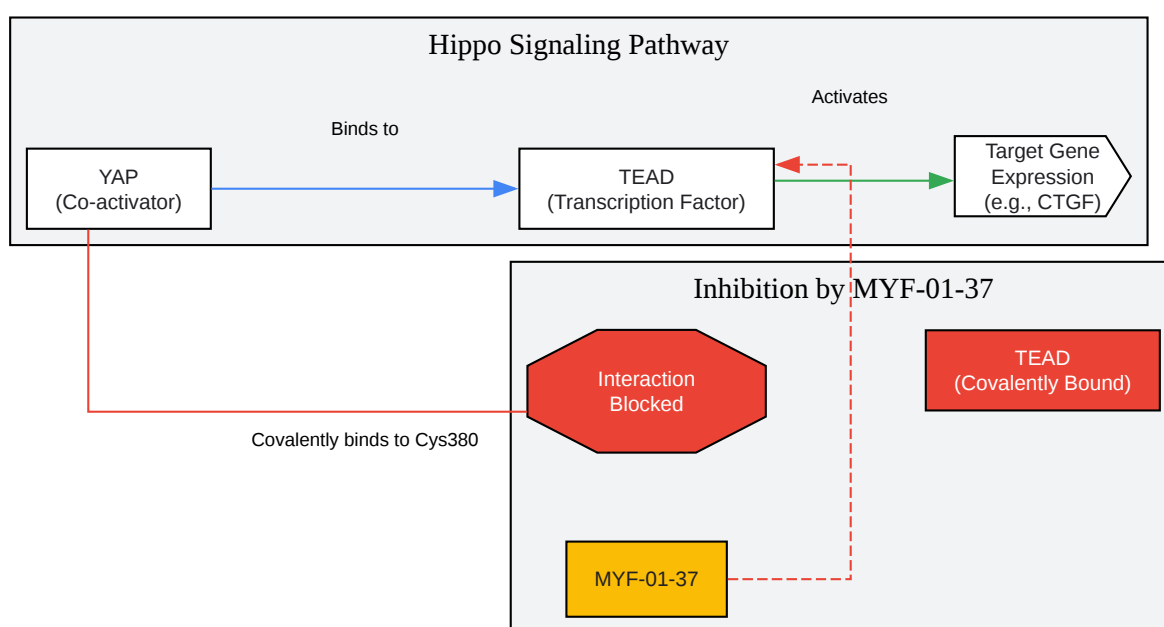
This assay assesses the ability of **MYF-01-37** to inhibit the palmitoylation of TEAD proteins.[\[5\]](#)
[\[8\]](#)

- Protein Incubation: Recombinant YAP binding domain (YBD) of TEAD2 is pre-incubated with 2 μ M of **MYF-01-37** at 37°C for 2 hours.[\[5\]](#)[\[8\]](#)

- Assay Principle: The assay measures the level of palmitoylation on the TEAD protein after treatment with the compound.[5][8]

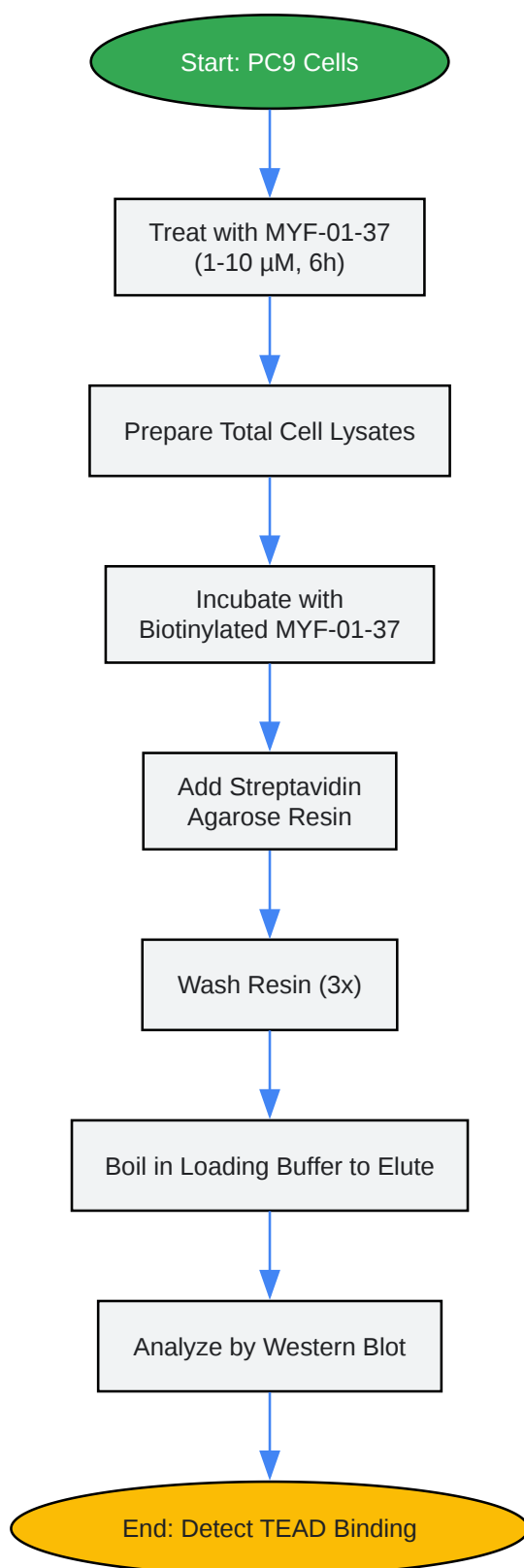
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **MYF-01-37** and the experimental workflows.



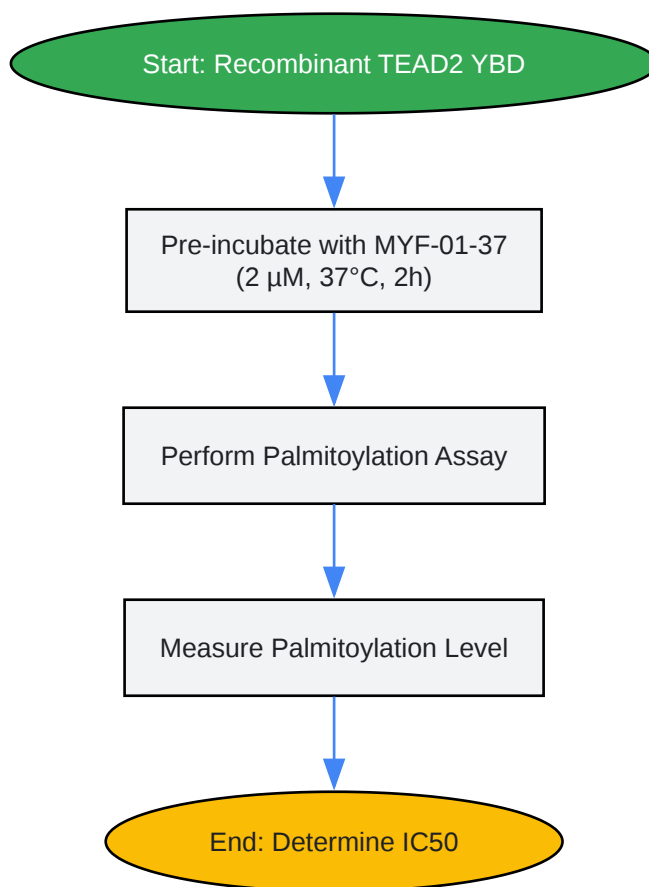
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Caption: Mechanism of action of **MYF-01-37** in the Hippo signaling pathway.



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Caption: Experimental workflow for the TEAD pull-down assay.



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Caption: Workflow for the in vitro TEAD palmitoylation assay.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]

- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Hippo pathway in cancer, fibrosis, wound healing and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. graylab.stanford.edu [graylab.stanford.edu]
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